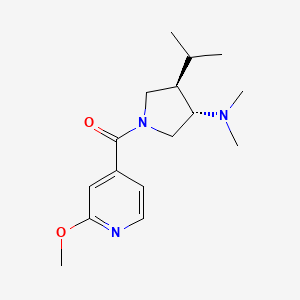
(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly referred to as IMPDH inhibitors and is known to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine involves the inhibition of IMPDH activity. This inhibition leads to a decrease in the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. As a result, the proliferation of cancer cells and the replication of viruses are reduced.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine are diverse and complex. These effects include the inhibition of DNA and RNA synthesis, the reduction of cell proliferation, and the inhibition of viral replication. Additionally, this compound has been shown to have anti-inflammatory and immunosuppressive effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine is its potential as a therapeutic agent for the treatment of various diseases. However, there are also several limitations associated with its use in lab experiments. These limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of (3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine. One potential direction is the development of more potent and selective IMPDH inhibitors for the treatment of cancer and viral infections. Another direction is the investigation of the compound's anti-inflammatory and immunosuppressive effects for the treatment of autoimmune disorders. Additionally, the development of novel drug delivery systems for this compound could improve its solubility and bioavailability in vivo.
Synthesemethoden
The synthesis of (3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine involves a series of chemical reactions. The first step involves the reaction of N-(2-methoxyisonicotinoyl)-L-proline methyl ester with isopropylmagnesium chloride in the presence of a palladium catalyst. This reaction results in the formation of a key intermediate, which is then reacted with N,N-dimethylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
IMPDH inhibitors have been extensively studied for their potential applications in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders. These inhibitors are known to inhibit the activity of IMPDH, which is an enzyme that plays a crucial role in the synthesis of guanine nucleotides. By inhibiting IMPDH, these compounds can reduce the proliferation of cancer cells and inhibit the replication of viruses.
Eigenschaften
IUPAC Name |
[(3S,4R)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(2-methoxypyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-11(2)13-9-19(10-14(13)18(3)4)16(20)12-6-7-17-15(8-12)21-5/h6-8,11,13-14H,9-10H2,1-5H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVCWWJWXWELRY-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1N(C)C)C(=O)C2=CC(=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=CC(=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

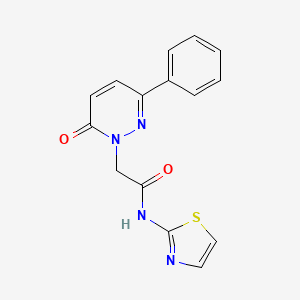
![5-ethyl-4-[4-(4-fluorophenoxy)piperidin-1-yl]pyrimidin-2-amine](/img/structure/B5672905.png)
![5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5672909.png)
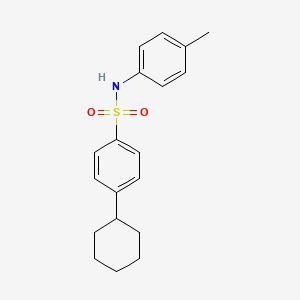
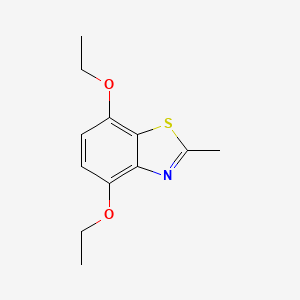
![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-3-(1H-1,2,4-triazol-1-yl)propanamide hydrochloride](/img/structure/B5672933.png)
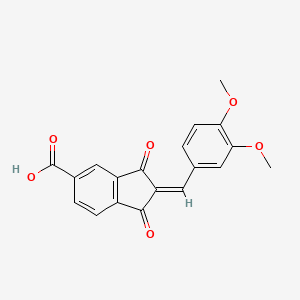
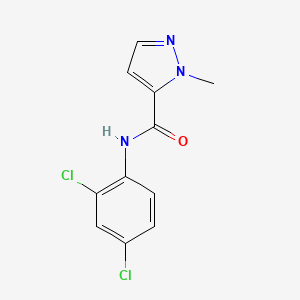
![ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5672960.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5672974.png)
![2-(2-{1-[4-(1H-imidazol-1-yl)benzoyl]piperidin-3-yl}-1H-imidazol-1-yl)acetamide](/img/structure/B5672986.png)
![5-[(isopropyl{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B5672987.png)

![N-[(2-amino-5-pyrimidinyl)methyl]-2-(dimethylamino)-2-(3-fluorophenyl)-N-methylacetamide](/img/structure/B5673012.png)